N-Nitroso-3-hydroxypiperidine

Carcinogenicity Tissue-specific tumorigenesis Nitrosamine toxicology

N-Nitroso-3-hydroxypiperidine (CAS 55556-85-9), also designated as 1-nitrosopiperidin-3-ol or nitroso-3-piperidinol, is a cyclic N-nitrosamine with a molecular formula of C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol. The compound consists of a piperidine ring bearing a hydroxyl substituent at the 3-position and an N-nitroso group on the ring nitrogen, distinguishing it from its 4-hydroxy positional isomer (CAS 55556-93-9) and the parent compound N-nitrosopiperidine (CAS 100-75-4).

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 55556-85-9
Cat. No. B1221510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-3-hydroxypiperidine
CAS55556-85-9
SynonymsN-nitroso-3-hydroxypiperidine
NN-3-P
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)N=O)O
InChIInChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2
InChIKeyQCVPQZJTIBYSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-3-hydroxypiperidine (CAS 55556-85-9): Positional-Isomer Nitrosamine Reference Standard for Pharmaceutical Impurity Control


N-Nitroso-3-hydroxypiperidine (CAS 55556-85-9), also designated as 1-nitrosopiperidin-3-ol or nitroso-3-piperidinol, is a cyclic N-nitrosamine with a molecular formula of C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol [1]. The compound consists of a piperidine ring bearing a hydroxyl substituent at the 3-position and an N-nitroso group on the ring nitrogen, distinguishing it from its 4-hydroxy positional isomer (CAS 55556-93-9) and the parent compound N-nitrosopiperidine (CAS 100-75-4) [2]. It occurs as a viscous yellow oil with an estimated boiling point of approximately 240.83 °C and a calculated density of 1.37 ± 0.1 g/cm³ at 20 °C . N-Nitroso-3-hydroxypiperidine is primarily procured as a highly characterized reference standard for nitrosamine impurity analysis in pharmaceutical development, with characterization data compliant with USP, EMA, JP, and BP regulatory standards [3].

Why N-Nitroso-3-hydroxypiperidine Cannot Be Replaced by Its 4-Hydroxy Isomer or Parent Nitrosamine: Tumor Site Selectivity and Metabolic Fate Diverge by Hydroxyl Position


Positional isomerism on the piperidine ring of N-nitrosamines generates compounds that, despite sharing an identical molecular formula and molecular weight, exhibit fundamentally different toxicological target-organ profiles and metabolic formation ratios. N-Nitroso-3-hydroxypiperidine and N-nitroso-4-hydroxypiperidine are both potent carcinogens, yet the 3-hydroxy isomer primarily induces tumors of the nasal cavity and upper alimentary tract with few liver tumors, whereas the 4-hydroxy isomer additionally produces a high incidence of liver tumors, particularly in female rats [1]. Furthermore, when N-nitrosopiperidine undergoes microsomal oxidation, the 3-hydroxy metabolite is formed at only ~0.02% yield compared to ~0.15% for the 4-hydroxy metabolite — a 7.5-fold difference in endogenous production [2]. Consequently, a researcher or quality control laboratory cannot substitute one positional isomer for another in analytical method development, impurity quantification, or toxicological risk assessment without introducing systematic error in retention time, detector response, or safety threshold calculations. The ICH M7 guideline framework explicitly relies on compound-specific TD₅₀ values for acceptable intake derivation, and 3-hydroxy-N-nitrosopiperidine serves as the worst-case potency driver for Structural Group 5 [3].

Quantitative Differentiation Evidence for N-Nitroso-3-hydroxypiperidine (CAS 55556-85-9) Versus Closest Analogs


Tumor Target-Organ Selectivity: 3-Hydroxy Isomer Spares the Liver Whereas 4-Hydroxy Isomer Produces High Liver Tumor Incidence

In a definitive head-to-head carcinogenicity study in Sprague-Dawley rats, three oxygenated N-nitrosopiperidines were administered at equivalent molar doses in drinking water. N-Nitroso-3-hydroxypiperidine (nitroso-3-piperidinol) induced a high incidence of tumors exclusively of the nasal cavity and upper alimentary tract, with only a few liver tumors. In contrast, N-nitroso-4-hydroxypiperidine (nitroso-4-piperidinol) additionally caused a high incidence of liver tumors, especially in female rats. Both compounds achieved 100% tumor incidence across all treatment groups, demonstrating that equivalent carcinogenic potency coexists with sharply divergent organotropism dictated solely by the hydroxyl position [1].

Carcinogenicity Tissue-specific tumorigenesis Nitrosamine toxicology

Metabolic Formation Ratio: 3-Hydroxy Isomer Is a 7.5-Fold Minor Metabolite Relative to 4-Hydroxy Isomer in Microsomal Oxidation

When the parent carcinogen N-nitrosopiperidine was oxidized by guinea-pig liver microsomal preparations, the relative yields of hydroxylated metabolites were quantified. N-Nitroso-3-hydroxypiperidine accounted for approximately 0.02% of metabolites, whereas N-nitroso-4-hydroxypiperidine constituted approximately 0.15% — a 7.5-fold difference [1]. This pronounced regioselectivity of microsomal hydroxylation demonstrates that the 3-position is substantially less favored for oxidative metabolism than the 4-position, which has direct implications for the probability of endogenous formation of each positional isomer from a common amine precursor.

Drug metabolism Cytochrome P450 Nitrosamine bioactivation

Carcinogenic Potency: TD₅₀ of 0.819 mg/kg/day Used as Worst-Case Driver for ICH M7 Structural Group 5 Acceptable Intake

The carcinogenicity of N-nitroso-3-hydroxypiperidine was evaluated in Sprague-Dawley rats (15 males, 14 females) via drinking water administration for 36 weeks (total study duration 50 weeks), yielding adjusted daily doses of 2.38 mg/kg/day (males) and 3.40 mg/kg/day (females). A TD₅₀ of 0.819 mg/kg/day (95% CI: 0.44–1.6) was calculated for the predominant tumor site — nasal cavity (12/15 males, 10/14 females) [1]. This TD₅₀ value has been formally adopted as the worst-case potency benchmark for ICH M7 Structural Group 5 acceptable intake (AI) determination, meaning that regulatory AI limits for all compounds in this structural class are anchored to the 3-hydroxy isomer's potency data [2]. No equivalent formal AI-driving role has been assigned to the 4-hydroxy isomer or the parent N-nitrosopiperidine in the ICH M7 framework.

ICH M7 Acceptable intake TD50 Nitrosamine impurity control

Mutagenicity Profile: Hydroxy Substitution at the 3-Position Abolishes Mutagenic Activity in Drosophila, Contrasting with Halogen-Substituted Analogs

In a systematic structure-activity study, N-nitrosopiperidine and various substituted derivatives were fed to Drosophila melanogaster males across a wide concentration range to assess mutagenic potency via X-linked recessive lethal induction. N-Nitrosopiperidine itself was mutagenic, and halogen substitution on the piperidine ring enhanced mutagenic activity — the 3-chloro compound being the most potent. However, substitutions with a hydroxyl, carboxyl, or keto group — including hydroxylation at the 3-position — resulted in a loss of mutagenicity [1]. This contrasts with Salmonella typhimurium assay data, where hydroxy or keto substitutions at the 3 and 4 positions of N-nitrosopiperidine did not affect mutagenicity [2], indicating that the mutagenic detoxification conferred by 3-hydroxy substitution is assay-system-dependent.

Mutagenicity Structure-activity relationship Genetic toxicology

Physicochemical Differentiation: 68 °C Lower Boiling Point of 3-Hydroxy vs. 4-Hydroxy Isomer Enables Chromatographic Baseline Resolution

The positional isomers N-nitroso-3-hydroxypiperidine and N-nitroso-4-hydroxypiperidine, despite sharing the molecular formula C₅H₁₀N₂O₂ and an identical molecular weight of 130.15 g/mol, exhibit a substantial difference in boiling point: ~240.83 °C (rough estimate) for the 3-hydroxy isomer versus 309.3 °C at 760 mmHg for the 4-hydroxy isomer — a difference of approximately 68 °C . Additionally, the 3-hydroxy isomer has a calculated aqueous solubility of 213 g/L at 25 °C , while the 4-hydroxy isomer has a reported density of 1.37 g/cm³ and a flash point of 140.8 °C . These divergent physicochemical properties translate to distinct chromatographic retention behavior on reverse-phase HPLC columns, enabling unambiguous identification and quantification of each isomer in a mixed nitrosamine impurity panel.

Chromatographic separation Physicochemical properties Analytical method development

Regulatory Reference Standard Characterization: 3-Hydroxy Isomer Available with Multi-Compendial Compliance Documentation vs. Limited Pharmacopeial Traceability for 4-Hydroxy Isomer

N-Nitroso-3-hydroxypiperidine is commercially supplied as a highly characterized reference material with comprehensive characterization data compliant with USP, EMA, JP, and BP regulatory standards [1]. Multiple vendors provide this standard with documented traceability against pharmacopeial standards (USP or EP) suitable for ANDA and NDA filings, analytical method development, method validation (AMV), and quality control (QC) applications [2]. In contrast, N-nitroso-4-hydroxypiperidine (CAS 55556-93-9) is predominantly available as a research chemical with comparatively limited multi-compendial characterization documentation from major reference standard suppliers, reducing its suitability for direct use in regulatory submission packages where full traceability is mandated.

Reference standard Pharmacopeial compliance Nitrosamine impurity Regulatory submission

Procurement-Driven Application Scenarios for N-Nitroso-3-hydroxypiperidine (CAS 55556-85-9)


ICH M7 Nitrosamine Risk Assessment and Acceptable Intake Calculation for Structural Group 5 Compounds

N-Nitroso-3-hydroxypiperidine is the definitive reference standard for laboratories conducting ICH M7-compliant nitrosamine impurity risk assessments for drug substances whose secondary amine motifs fall within Structural Group 5. Because the ICH M7 AI determination for this entire structural class uses the 3-hydroxy isomer's TD₅₀ of 0.819 mg/kg/day as the worst-case potency benchmark, any laboratory calculating acceptable intake limits must either possess this specific reference standard or justify a read-across from it [1]. The standard is used to establish detection limits, quantify impurity levels in drug substance and drug product batches, and ensure that trace nitroso impurities remain within FDA and EMA safety limits [2].

Analytical Method Development and Validation (AMV) for Nitrosamine-Specific HPLC/GC-MS Methods

The distinct chromatographic retention behavior of N-nitroso-3-hydroxypiperidine — driven by its boiling point of ~240.83 °C and calculated aqueous solubility of 213 g/L — makes it essential for developing and validating reverse-phase HPLC (C18 column, water:acetonitrile with 0.1% formic acid gradient) and GC-MS methods that must resolve the 3-hydroxy isomer from the 4-hydroxy isomer and the parent N-nitrosopiperidine [1]. Substitution of the 4-hydroxy isomer (boiling point 309.3 °C) would yield a different retention time, potentially causing false-negative results in impurity screening assays. Multiple vendors supply the standard with full characterization data packages suitable for ANDA/NDA method validation filings [2].

Forced Degradation Studies to Assess Nitrosamine Formation Potential from 3-Hydroxypiperidine-Containing Drug Substances

For drug substances containing a 3-hydroxypiperidine structural motif — or those that could degrade to release 3-hydroxypiperidine under acidic storage conditions — N-nitroso-3-hydroxypiperidine serves as the authentic reference standard for identifying and quantifying nitrosamine formation in forced degradation studies. The compound's known metabolic formation ratio from N-nitrosopiperidine (~0.02% of total metabolites in microsomal systems) provides a benchmark for assessing the relative likelihood of endogenous nitrosation at the 3-position versus the 4-position (~0.15%) [1]. This differential formation propensity can guide the design of stress-testing conditions and inform the selection of appropriate analytical sensitivity targets.

Carcinogenicity and Tissue-Specific Toxicology Research Requiring Liver-Sparing Nitrosamine Probes

In experimental toxicology studies investigating tissue-specific mechanisms of nitrosamine carcinogenesis, N-nitroso-3-hydroxypiperidine provides a uniquely valuable probe because it induces tumors of the nasal cavity and upper alimentary tract while largely sparing the liver — in direct contrast to the 4-hydroxy isomer, which produces a high incidence of liver tumors particularly in female rats [1]. This differential organotropism, established in the definitive Lijinsky and Taylor (1975) head-to-head rat carcinogenicity study, enables researchers to dissect tissue-specific metabolic activation pathways (e.g., esophageal vs. hepatic CYP450 isoform contributions) without confounding by simultaneous multi-organ tumorigenesis. The compound's TD₅₀ of 0.819 mg/kg/day for nasal cavity tumors provides a quantitative dosing benchmark for study design [2].

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